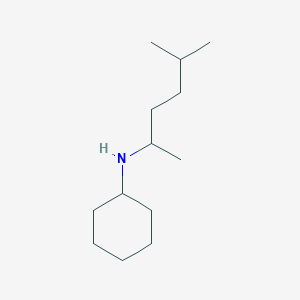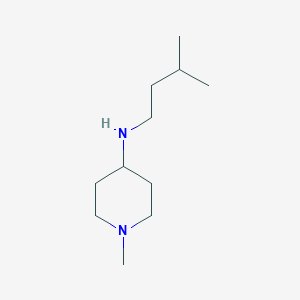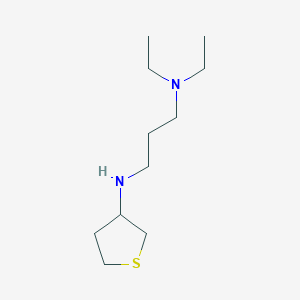![molecular formula C13H11N3 B7808917 2-[(Pyridin-4-ylmethyl)amino]benzonitrile](/img/structure/B7808917.png)
2-[(Pyridin-4-ylmethyl)amino]benzonitrile
Descripción general
Descripción
2-[(Pyridin-4-ylmethyl)amino]benzonitrile is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry and Material Science :
- A study by Bag, Barman, and Pal (2020) explored the synthesis and characterization of configurationally isomeric ligands related to 2-[(Pyridin-4-ylmethyl)amino]benzonitrile. They investigated metal ion-mediated amine-imine interconversion, contributing to the understanding of redox chemistry in these complexes (Bag, Barman, & Pal, 2020).
- Konakahara and Sato (1983) discussed the reaction mechanism of a similar compound, shedding light on the potential pathways and intermediates in chemical reactions involving benzonitrile derivatives (Konakahara & Sato, 1983).
- Martín et al. (2008) synthesized benzonitrile and pyridine adducts, including those related to this compound, to understand supramolecular architecture and interactions (Martín et al., 2008).
Pharmacology and Drug Development :
- The compound's structure has been utilized in the development of selective androgen receptor modulators (SARMs), as demonstrated by Aikawa et al. (2017). They found that specific benzonitrile derivatives showed promise in pharmacological profiles and receptor binding (Aikawa et al., 2017).
- Ihmaid et al. (2012) synthesized new benzonitrile derivatives and evaluated their DNA-PK inhibition and anti-platelet activity. This research contributes to understanding the therapeutic potential of these compounds (Ihmaid et al., 2012).
Biological Studies and Potential Therapeutic Applications :
- Research by Pandey and Srivastava (2011) on schiff bases of 3-aminomethyl pyridine, which is structurally similar to this compound, revealed their potential as anticonvulsant agents, highlighting the broader implications of these compounds in neurological disorders (Pandey & Srivastava, 2011).
Propiedades
IUPAC Name |
2-(pyridin-4-ylmethylamino)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-9-12-3-1-2-4-13(12)16-10-11-5-7-15-8-6-11/h1-8,16H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZIARRIHQIWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(3,4-Difluorophenyl)methyl]propan-2-amine](/img/structure/B7808852.png)
amine](/img/structure/B7808869.png)



![(Butan-2-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B7808904.png)
![N-[2-(2-Pyridyl)ethyl]cyclohexaneamine](/img/structure/B7808910.png)



![1-[4-(Methylthio)phenyl]ethanol](/img/structure/B7808933.png)
